molecular formula C22H25BrN6O3 B11509481 7-(4-bromophenyl)-1,3-dimethyl-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

7-(4-bromophenyl)-1,3-dimethyl-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B11509481
M. Wt: 501.4 g/mol
InChI Key: REYYHLXVRHAPON-UHFFFAOYSA-N
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Description

7-(4-bromophenyl)-1,3-dimethyl-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-bromophenyl)-1,3-dimethyl-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves multiple steps, starting from readily available precursors. The key steps typically include:

    Formation of the imidazo[2,1-f]purine core: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the 4-bromophenyl group: This step often involves a bromination reaction using reagents like bromine or N-bromosuccinimide (NBS).

    Attachment of the morpholinopropyl group: This can be done through nucleophilic substitution reactions, where the morpholine ring is introduced via a suitable alkylating agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

7-(4-bromophenyl)-1,3-dimethyl-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

7-(4-bromophenyl)-1,3-dimethyl-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(4-bromophenyl)-1,3-dimethyl-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(4-bromophenyl)-1,3-dimethyl-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial purposes.

Properties

Molecular Formula

C22H25BrN6O3

Molecular Weight

501.4 g/mol

IUPAC Name

7-(4-bromophenyl)-2,4-dimethyl-6-(3-morpholin-4-ylpropyl)purino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C22H25BrN6O3/c1-25-19-18(20(30)26(2)22(25)31)29-14-17(15-4-6-16(23)7-5-15)28(21(29)24-19)9-3-8-27-10-12-32-13-11-27/h4-7,14H,3,8-13H2,1-2H3

InChI Key

REYYHLXVRHAPON-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N3C=C(N(C3=N2)CCCN4CCOCC4)C5=CC=C(C=C5)Br

Origin of Product

United States

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